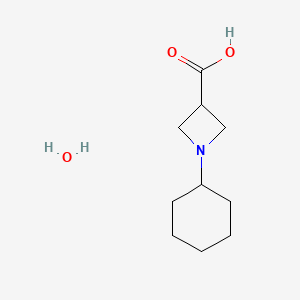
1-Cyclohexylazetidine-3-carboxylic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexylazetidine-3-carboxylic acid hydrate is an organic compound that belongs to the class of azetidines. . The compound is characterized by a cyclohexyl group attached to the azetidine ring, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclohexylazetidine-3-carboxylic acid hydrate can be synthesized through a multi-step process involving the reductive amination of cyclohexanone with 3-azetidine carboxylic acid . The reaction typically involves the following steps:
Reductive Amination: Cyclohexanone is reacted with 3-azetidine carboxylic acid in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexylazetidine-3-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction may produce cyclohexylamines.
Applications De Recherche Scientifique
1-Cyclohexylazetidine-3-carboxylic acid hydrate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: It serves as a precursor for the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-cyclohexylazetidine-3-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-3-carboxylic acid: A structurally similar compound without the cyclohexyl group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the azetidine ring.
Azetidine-2-carboxylic acid: Another azetidine derivative with different substitution patterns.
Uniqueness
1-Cyclohexylazetidine-3-carboxylic acid hydrate is unique due to the presence of both the cyclohexyl group and the azetidine ring, which imparts distinct chemical and physical properties. This combination enhances its potential for various applications, particularly in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
1-cyclohexylazetidine-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C10H17NO2.H2O/c12-10(13)8-6-11(7-8)9-4-2-1-3-5-9;/h8-9H,1-7H2,(H,12,13);1H2 |
Clé InChI |
GUSVXTVHKIXVQS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CC(C2)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


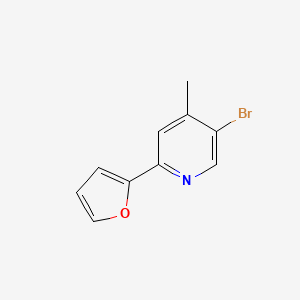
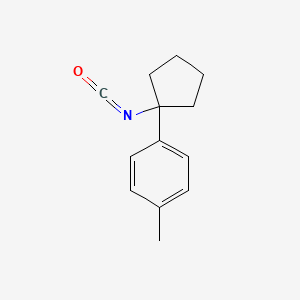
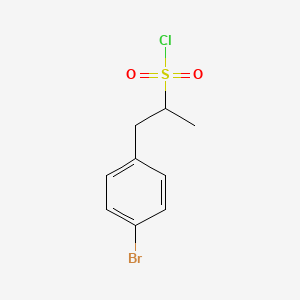
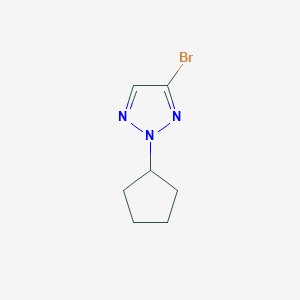
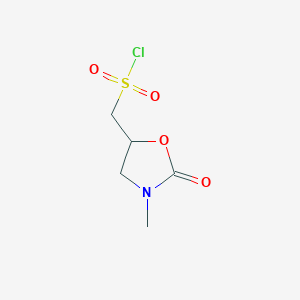

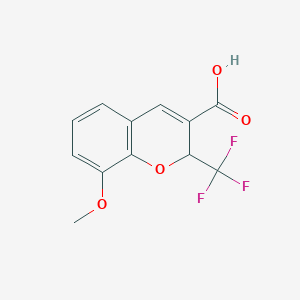
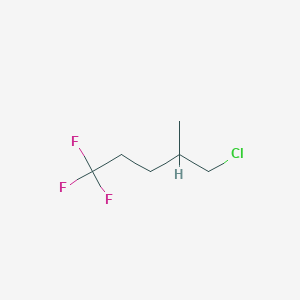
amine](/img/structure/B13238156.png)
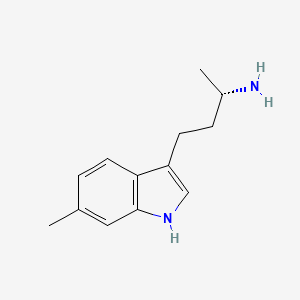
![6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane]](/img/structure/B13238176.png)
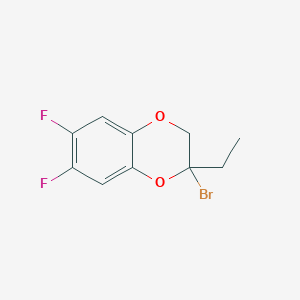
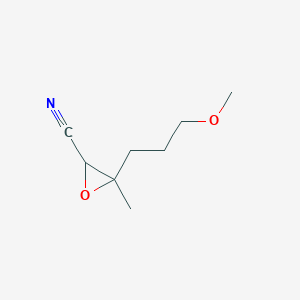
![3-[4-(Propan-2-yl)cyclohexyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13238188.png)
